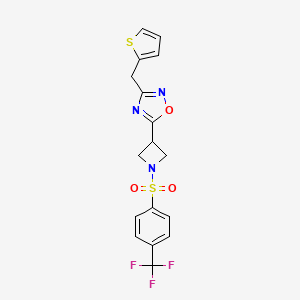
6-Fluoro-N1-(3-methoxypropyl)benzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-N1-(3-methoxypropyl)benzene-1,2-diamine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has been found to exhibit significant biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 6-Fluoro-N1-(3-methoxypropyl)benzene-1,2-diamine is not fully understood. However, it has been proposed that this compound inhibits the activity of enzymes that are involved in cell growth and division. It may also inhibit the activity of enzymes that are involved in the inflammatory response.
Biochemical and Physiological Effects:
6-Fluoro-N1-(3-methoxypropyl)benzene-1,2-diamine has been found to exhibit significant biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and has potential applications in the treatment of cancer. It has also been found to exhibit antibacterial activity and has potential applications in the treatment of bacterial infections. Additionally, it has been found to exhibit anti-inflammatory activity and has potential applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 6-Fluoro-N1-(3-methoxypropyl)benzene-1,2-diamine in lab experiments is its ability to inhibit the growth of cancer cells and bacteria. This makes it a valuable tool for studying the mechanisms of cell growth and division, as well as the mechanisms of bacterial growth and survival. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Care must be taken when handling this compound to avoid exposure.
Future Directions
There are several future directions for research involving 6-Fluoro-N1-(3-methoxypropyl)benzene-1,2-diamine. One area of research could focus on the development of new methods for synthesizing this compound. Another area of research could focus on the development of new derivatives of this compound with enhanced activity against cancer cells, bacteria, and inflammatory diseases. Additionally, research could focus on the development of new drug delivery systems for this compound to improve its bioavailability and reduce its potential toxicity.
Synthesis Methods
The synthesis of 6-Fluoro-N1-(3-methoxypropyl)benzene-1,2-diamine has been achieved using various methods. One of the most commonly used methods involves the reaction of 6-fluorobenzene-1,2-diamine with 3-methoxypropylamine in the presence of a catalyst such as palladium on carbon. Another method involves the reaction of 6-fluoro-1,2-diaminobenzene with 3-methoxypropyl chloride in the presence of a base such as potassium carbonate. These methods have been found to be efficient and yield high purity 6-Fluoro-N1-(3-methoxypropyl)benzene-1,2-diamine.
Scientific Research Applications
6-Fluoro-N1-(3-methoxypropyl)benzene-1,2-diamine has potential applications in scientific research. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been found to exhibit antibacterial activity against various strains of bacteria. Additionally, it has been found to exhibit anti-inflammatory activity and has potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
3-fluoro-2-N-(3-methoxypropyl)benzene-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN2O/c1-14-7-3-6-13-10-8(11)4-2-5-9(10)12/h2,4-5,13H,3,6-7,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVJQQRWQWTMDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=C(C=CC=C1F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-N1-(3-methoxypropyl)benzene-1,2-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

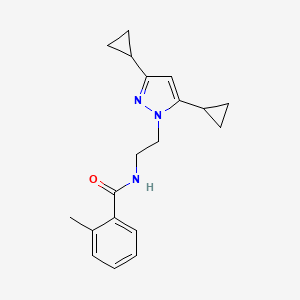
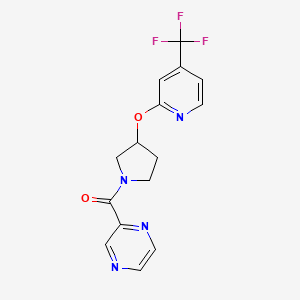
![(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2394892.png)
![5-(3-methoxybenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2394895.png)
![1-(3-fluorobenzyl)-3-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2394896.png)


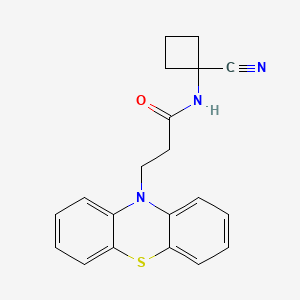


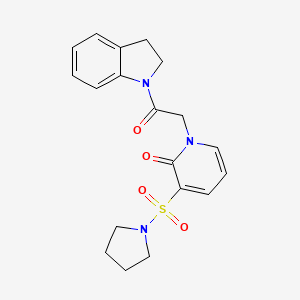
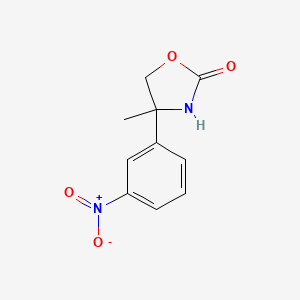
![3-((4-(3-fluoro-4-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile](/img/structure/B2394906.png)
